molecular formula C10H8BrF2NO B7990731 4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile

4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile

Cat. No.: B7990731
M. Wt: 276.08 g/mol
InChI Key: IJJIHNWMGBYTCU-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H7BrF2NO. It is a derivative of phenoxybutanenitrile, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile typically involves the reaction of 4-bromo-2,5-difluorophenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxybutanenitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-difluorobenzonitrile: A closely related compound with similar substituents on the phenyl ring.

    4-Bromo-2,5-difluorophenol: Another related compound used as a precursor in organic synthesis.

    1,4-Dibromo-2,5-difluorobenzene: A compound with two bromine atoms and two fluorine atoms on the benzene ring.

Uniqueness

4-(4-Bromo-2,5-difluoro-phenoxy)butanenitrile is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The butanenitrile moiety also adds to its versatility in various synthetic applications.

Properties

IUPAC Name

4-(4-bromo-2,5-difluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2NO/c11-7-5-9(13)10(6-8(7)12)15-4-2-1-3-14/h5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJIHNWMGBYTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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